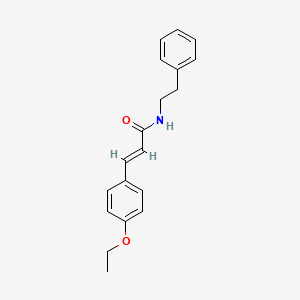
(2E)-3-(4-ethoxyphenyl)-N-(2-phenylethyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-(4-ethoxyphenyl)-N-(2-phenylethyl)prop-2-enamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as EEPP, and it belongs to the class of propenamides.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for (2E)-3-(4-ethoxyphenyl)-N-(2-phenylethyl)prop-2-enamide involves the reaction of 4-ethoxybenzaldehyde with 2-phenylethylamine to form the corresponding imine, which is then reduced to the amine. The amine is then reacted with acryloyl chloride to form the final product.
Starting Materials
4-ethoxybenzaldehyde, 2-phenylethylamine, acryloyl chloride, sodium borohydride, hydrochloric acid, sodium hydroxide, diethyl ether, dichloromethane, ethyl acetate, magnesium sulfate, anhydrous sodium sulfate
Reaction
Step 1: Reaction of 4-ethoxybenzaldehyde with 2-phenylethylamine in dichloromethane in the presence of hydrochloric acid to form the corresponding imine., Step 2: Reduction of the imine with sodium borohydride in methanol to form the amine., Step 3: Reaction of the amine with acryloyl chloride in dichloromethane in the presence of triethylamine to form the final product., Step 4: Purification of the product by extraction with diethyl ether, washing with sodium hydroxide solution, drying over magnesium sulfate, and evaporating the solvent to obtain the pure product.
Mechanism Of Action
The mechanism of action of EEPP is not fully understood. However, it has been suggested that EEPP may exert its pharmacological effects by modulating the activity of different signaling pathways, such as the NF-κB and MAPK pathways. EEPP may also interact with different types of receptors, such as the cannabinoid receptors.
Biochemical And Physiological Effects
EEPP has been shown to exhibit significant biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6. EEPP has also been shown to inhibit the activity of different enzymes, such as COX-2 and iNOS. In addition, EEPP has been found to induce apoptosis in cancer cells.
Advantages And Limitations For Lab Experiments
EEPP has several advantages for lab experiments. It is relatively easy to synthesize, and it can be obtained in high yields. EEPP is also stable under different experimental conditions, and it can be easily stored. However, there are some limitations to the use of EEPP in lab experiments. For example, its solubility in water is relatively low, which may limit its use in certain types of experiments.
Future Directions
There are several future directions for the study of EEPP. One potential direction is to investigate its potential use in the treatment of different types of cancer, such as breast cancer and lung cancer. Another potential direction is to study the effect of EEPP on the immune system, and its potential use in the treatment of autoimmune diseases. Additionally, the development of new synthesis methods for EEPP may lead to the discovery of new analogs with improved pharmacological properties.
Scientific Research Applications
EEPP has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and anti-cancer properties. EEPP has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
(E)-3-(4-ethoxyphenyl)-N-(2-phenylethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c1-2-22-18-11-8-17(9-12-18)10-13-19(21)20-15-14-16-6-4-3-5-7-16/h3-13H,2,14-15H2,1H3,(H,20,21)/b13-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSNXNZIINHXLID-JLHYYAGUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=CC(=O)NCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C/C(=O)NCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-ethoxyphenyl)-N-(2-phenylethyl)prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

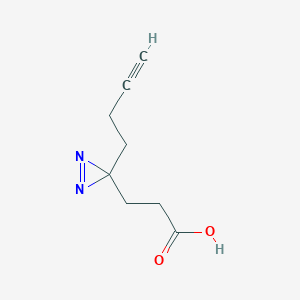
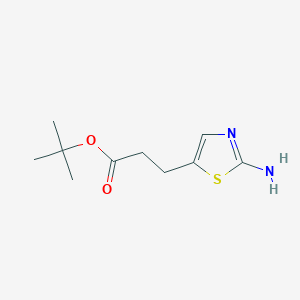

![1,3-Dimethyl-8-(4-phenylpiperazin-1-yl)-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione](/img/no-structure.png)
![8-[(4-Ethylpiperazin-1-yl)methyl]-1,3-dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione](/img/structure/B2852781.png)
![1-[(E)-2-(3-Chlorophenyl)ethenyl]sulfonylpiperidin-3-amine;hydrochloride](/img/structure/B2852782.png)
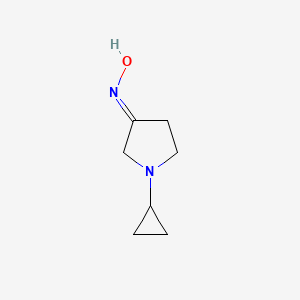
![N-(3-chlorophenyl)-2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2852785.png)
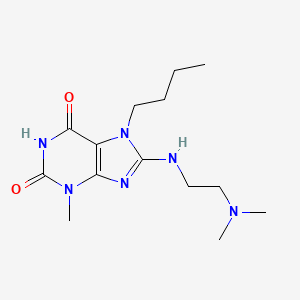
![N-(2-fluorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2852790.png)
![3-[4-(Diphenylmethyl)-1-piperazinyl]propanamide](/img/structure/B2852791.png)
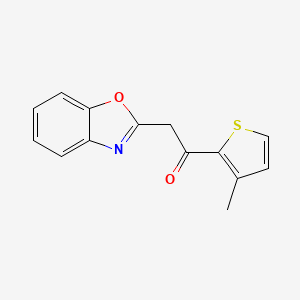

![1-[(3R,4S)-4-Methoxyoxolan-3-yl]triazole-4-carboxamide](/img/structure/B2852794.png)